![molecular formula C12H14N2O B11716494 Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,10-diazatricyclo[64002,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,10-diazatricyclo[64002,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one can be achieved through several methodsThis reaction yields the desired spiro compound with a yield of approximately 70% .
Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of the spiro cyclopropane structure through a [1 + 2] cycloaddition mechanism .
Industrial Production Methods
Industrial production of Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Corey–Chaykovsky reaction is often employed due to its efficiency and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for oxidation reactions.
Reduction: Hydrazine is a typical reagent for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted spiro compounds, which can be further utilized in different applications .
Scientific Research Applications
Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and have biological activities such as diuretic and antiandrogenic effects.
7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: This compound is synthesized through a similar reaction pathway and has comparable structural features.
Spiro[cyclopropane-1,9′-fluorene]: Produced via the Corey–Chaykovsky reaction, this compound also features a spirocyclic structure.
Uniqueness
Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one is unique due to its specific diazatricyclic system fused with a cyclopropane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one |
InChI |
InChI=1S/C12H14N2O/c15-11-10-7-8-9(14(10)6-5-13-11)1-2-12(8)3-4-12/h7H,1-6H2,(H,13,15) |
InChI Key |
GJZIIYOKEDSXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C1N4CCNC(=O)C4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
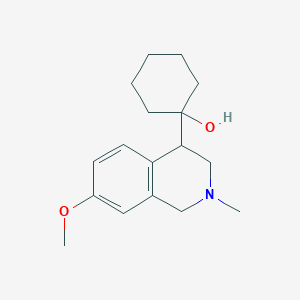
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)
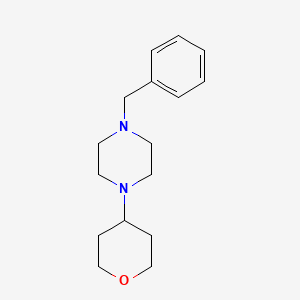

![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
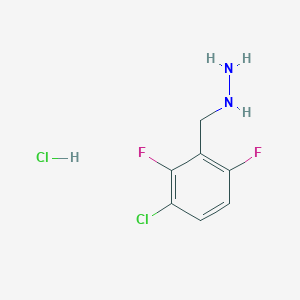
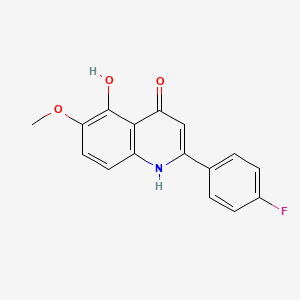
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
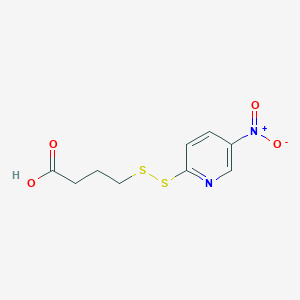
![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
